molecular formula C10H10ClNO6S B6661409 2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid

2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid

Cat. No.: B6661409
M. Wt: 307.71 g/mol
InChI Key: RIZHYGACAINAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring system substituted with a chloro group and a sulfonylamino acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cholinesterase enzymes, which are crucial in the progression of Alzheimer’s disease . The compound’s structure allows it to bind to these enzymes, blocking their activity and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

2-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c11-6-3-7-8(18-2-1-17-7)4-9(6)19(15,16)12-5-10(13)14/h3-4,12H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHYGACAINAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.